molecular formula C15H10BrFN2O3S2 B2460686 N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 895467-43-3

N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

Cat. No.: B2460686
CAS No.: 895467-43-3
M. Wt: 429.28
InChI Key: FXGJCTIPRMPUBY-UHFFFAOYSA-N
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Description

N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C15H10BrFN2O3S2 and its molecular weight is 429.28. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on derivatives of N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has shown promising antimicrobial properties. Fahim and Ismael (2019) explored the synthesis of novel sulfonamide derivatives, demonstrating good antimicrobial activity, with specific compounds showing high activity against various strains. The study provided a correlation between experimental and theoretical calculations, supporting the potential of these compounds as antimicrobial agents (Fahim & Ismael, 2019).

Enzyme Inhibition for Medical Applications

Abbasi et al. (2019) investigated the enzyme inhibitory potential of new sulfonamides containing benzodioxane and acetamide moieties. Their study highlighted substantial inhibitory activity against yeast α-glucosidase and weaker activity against acetylcholinesterase, suggesting potential therapeutic applications (Abbasi et al., 2019).

Synthesis of Heterocyclic Compounds

Darwish et al. (2014) focused on creating new heterocyclic compounds incorporating the sulfamoyl moiety for use as antimicrobial agents. Their work involved synthesizing a range of compounds through reactions with cyanoacetamide, showcasing the versatility and potential of such derivatives in developing new antimicrobial treatments (Darwish et al., 2014).

Antimalarial and COVID-19 Applications

Fahim and Ismael (2021) conducted a theoretical investigation of antimalarial sulfonamides for their utility as COVID-19 drugs. Their study utilized computational calculations and molecular docking to examine the reactivity and potential antimalarial activity of sulfonamide derivatives, revealing compounds with significant activity and suggesting a new avenue for COVID-19 treatment research (Fahim & Ismael, 2021).

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN2O3S2/c16-9-1-6-12-13(7-9)23-15(18-12)19-14(20)8-24(21,22)11-4-2-10(17)3-5-11/h1-7H,8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGJCTIPRMPUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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